molecular formula C37H37ClF3N3O4 B15138902 Ncd38 (tfa)

Ncd38 (tfa)

货号: B15138902
分子量: 680.2 g/mol
InChI 键: SCYPMEPRSQTTPW-WBAULYFBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ncd38 (tfa) is a selective and potent inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that removes mono- and dimethyl groups from histone H3 lysine 4 (H3K4me1/2), thereby repressing transcription . By inhibiting LSD1, Ncd38 (tfa) reactivates tumor suppressor genes and differentiation programs silenced in cancer cells. Key findings include:

  • Mechanism: Ncd38 (tfa) blocks LSD1’s enzymatic activity, leading to increased H3K4 methylation and activation of super-enhancers (SEs) associated with myeloid differentiation genes (e.g., GFI1, ERG) .
  • Applications: Demonstrated efficacy in preclinical models of myelodysplastic syndrome (MDS)-related leukemia, glioblastoma (GBM), and breast cancer. In GBM, it enhances temozolomide (TMZ) sensitivity by impairing DNA repair in glioma stem cells (GSCs) .

属性

分子式

C37H37ClF3N3O4

分子量

680.2 g/mol

IUPAC 名称

N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H36ClN3O2.C2HF3O2/c36-30-15-9-10-25(22-30)24-38-35(41)32(16-7-8-21-37-33-23-31(33)28-13-5-2-6-14-28)39-34(40)29-19-17-27(18-20-29)26-11-3-1-4-12-26;3-2(4,5)1(6)7/h1-6,9-15,17-20,22,31-33,37H,7-8,16,21,23-24H2,(H,38,41)(H,39,40);(H,6,7)/t31-,32-,33+;/m0./s1

InChI 键

SCYPMEPRSQTTPW-WBAULYFBSA-N

手性 SMILES

C1[C@H]([C@@H]1NCCCC[C@@H](C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O

规范 SMILES

C1C(C1NCCCCC(C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O

产品来源

United States

化学反应分析

Ncd38 (tfa) primarily undergoes inhibition reactions where it binds to the LSD1 enzyme, preventing its activity. This inhibition affects the demethylation of histone proteins, which plays a crucial role in gene expression regulation . The compound does not typically undergo oxidation, reduction, or substitution reactions in its primary mode of action.

作用机制

Ncd38 (tfa) exerts its effects by inhibiting the LSD1 enzyme, which is involved in the demethylation of histone proteins. This inhibition leads to the accumulation of methylated histones, resulting in changes in gene expression. The compound specifically targets the LSD1 enzymatic pocket, preventing the enzyme from interacting with its substrates . This mechanism is crucial in the regulation of gene expression and has significant implications for cancer treatment .

相似化合物的比较

Table 1: Comparative Analysis of LSD1 Inhibitors

Compound Target Specificity Mechanism IC50/EC50 Key Applications Clinical Stage Notable Studies/Combinations
Ncd38 (tfa) LSD1 (selective) Irreversible inhibition; SE activation, H3K27ac increase N/A* MDS-related leukemia, GBM, breast cancer Preclinical Synergy with TMZ in GBM
Iadademstat (ORY-1001) LSD1 Irreversible inhibition; SOX2 suppression <10 nM (cellular) AML, small-cell lung cancer (SCLC) Phase II Reduces colony formation in drug-resistant tumors
Bomedemstat (IMG-7289) LSD1 Irreversible inhibition; H3K4/H3K9 methylation N/A Myeloproliferative neoplasms (MPN) Phase III Oral efficacy, induces apoptosis
SP2509 LSD1 antagonist Reversible inhibition; HDAC synergy ~0.5 µM AML, mixed-phenotype acute leukemia Preclinical Combines with panobinostat (HDACi)
INCB059872 LSD1 (irreversible) Oral, irreversible inhibition N/A Myeloid leukemia Phase I/II Targets LSD1 in high-risk MDS/AML
LSD1-IN-26 LSD1 Competitive inhibition 25.3 nM Broad cancer research Preclinical High potency in enzymatic assays

Key Differentiators:

Super-Enhancer Activation : Ncd38 uniquely activates ~500 SEs in leukemia cells, driving myeloid differentiation genes (e.g., GFI1, ERG) . This contrasts with Bomedemstat, which broadly increases H3K4/H3K9 methylation without SE specificity .

This may involve destabilization of the LSD1/Co-REST/HDAC complex, indirectly enhancing acetylation .

Therapeutic Synergy: In GBM, Ncd38 sensitizes tumors to TMZ by suppressing DNA repair pathways (e.g., homologous recombination, non-homologous end joining) in GSCs . Other LSD1 inhibitors, like SP2509, synergize with HDAC inhibitors but lack similar DNA repair-targeting effects .

In contrast, Iadademstat and Bomedemstat report manageable but distinct side effects (e.g., thrombocytopenia) in clinical trials .

Broader Context: LSD1 vs. Other KDM Inhibitors

While Ncd38 targets LSD1, other histone demethylase inhibitors include:

  • KDM2A/7A-IN-1 : Inhibits KDM2A/7A (IC50 = 0.16 µM) with 75-fold selectivity over other JmjC KDMs, affecting heterochromatin stability .
  • JIB-04 : Pan-inhibitor of Jumonji KDMs (e.g., KDM4, KDM5), disrupting oncogenic transcription .
  • MC3324 : Dual LSD1/hormone receptor modulator, downregulating ERα in breast cancer .

Unlike these, Ncd38’s specificity for LSD1 minimizes off-target effects, making it a precision tool for SE-driven cancers .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。